Product packaging for Tin(2+);dichloride;dihydrate(Cat. No.:CAS No. 10025-69-1)

Tin(2+);dichloride;dihydrate

Cat. No.: B161276
CAS No.: 10025-69-1
M. Wt: 189.61 g/mol
InChI Key: AXZWODMDQAVCJE-UHFFFAOYSA-L
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Description

Stannous chloride, solid appears as crystalline mass or flaky solid with a fatty appearance. Density 3.95 g / cm3. Melting point 247 °C. Burns, but may be difficult to ignite. Toxic by ingestion. Irritates skin and eyes. Used in the manufacture of dyes, pharmaceuticals and as a tanning agent.
Stannous chloride is used as a source of tin in radiopharmaceutical kits. Tin reduces technetium-99m, the active radiological agent, allowing it to form a complex with phosphate-containing moeities. These complexes localize primarily in bone (40-50%) and infracted myocardium (0.01-0.02%/g of tissue) allowing for imaging of areas of altered osteogenesis or necrotic heart tissue.
Tin(II) chloride (SnCl2) is a food additive (antioxidant) e.g. for colour retention in canned vegetables such as asparagus.
See also: Stannous cation (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2Sn<br>SnCl2 B161276 Tin(2+);dichloride;dihydrate CAS No. 10025-69-1

Properties

IUPAC Name

dichlorotin
Source PubChem
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InChI

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2
Source PubChem
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InChI Key

AXZWODMDQAVCJE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Sn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

SnCl2, Cl2Sn
Record name tin(II) chloride
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Related CAS

10025-69-1 (dihydrate), 22541-90-8 (Parent)
Record name Stannous chloride
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Molecular Weight

189.61 g/mol
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Physical Description

White solid; Absorbs oxygen from air and converts to insoluble oxychloride; [Hawley] Colorless or white solid; [ICSC]
Record name Stannous chloride
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Boiling Point

623 °C
Record name STANNOUS CHLORIDE
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Solubility

A white crystalline solid, sol in methanol /Dihydrate/, Sol in methyl acetate, isobutyl alcohol; practically insol in petroleum naphtha, xylene, SOL IN PYRIDINE, ETHYL ACETATE, 42.7 g/100 g acetone @ 23 °C, 54.4 g/100 g ethyl alcohol @ 23 °C, For more Solubility (Complete) data for STANNOUS CHLORIDE (12 total), please visit the HSDB record page.
Record name STANNOUS CHLORIDE
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Density

3.90 g/cu cm, White monoclinic crystals; decomposes @ 37 °C, density 2.71 g/cu cm, souluble in water, ethanol, NaOH, very soluble in HCl. /Dihydrate/
Record name STANNOUS CHLORIDE
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Vapor Pressure

3.3 kPa @ 427.9 °C
Record name STANNOUS CHLORIDE
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Impurities

Absorbs oxygen from air and forms insol oxychloride /dihydrate/
Record name STANNOUS CHLORIDE
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Color/Form

White, ortho rhombic crystals, Orthorhombic crystalline mass or flakes; fatty appearance

CAS No.

7772-99-8
Record name Stannous chloride
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Record name Stannous chloride
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Melting Point

246 °C
Record name STANNOUS CHLORIDE
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Historical Trajectories of Tin Ii Chloride Dihydrate in Scientific Inquiry

The history of tin compounds dates back to the 18th century. While the German chemist Andreas Sigismund Marggraf is credited with many discoveries, including the isolation of zinc and the extraction of sugar from beets, his work also touched upon the purification of tin. ebsco.comwikipedia.orgwikisource.org The preparation of tin(II) chloride dihydrate has traditionally been achieved by dissolving metallic tin in hydrochloric acid, followed by evaporation to crystallize the dihydrate. noahchemicals.comgoogle.com

One of the early industrial applications of tin(II) chloride was in the textile industry. In the 19th century, it was used as a mordant in dyeing, a substance that helps fix dyes to fabrics, resulting in brighter colors with dyes like cochineal. why.gr It was also employed in a process known as "weighting" silk. why.grresearchgate.netculturalheritage.org Silk was often sold by weight, and the degumming process to remove sericin resulted in a significant weight loss. wikipedia.org To compensate for this, silk producers would treat the fibers with metallic salts, including tin chloride, to increase their weight. researchgate.netculturalheritage.orgwikipedia.org This practice, however, could weaken the silk fibers over time. culturalheritage.orgmdpi.com

In the realm of organic chemistry, tin(II) chloride gained prominence as a key reagent in the Stephen reduction . Discovered by Henry Stephen, this reaction reduces a nitrile to an aldehyde using tin(II) chloride and hydrochloric acid. pw.livebyjus.comdoubtnut.com The process involves the formation of an intermediate iminium salt, which is then hydrolyzed to yield the aldehyde. byjus.comvedantu.com While historically significant, the Stephen reduction has been largely superseded by other reducing agents like diisobutylaluminium hydride. wikipedia.orgwhy.gr

Another significant historical use of tin(II) chloride is in analytical chemistry, particularly for the detection of mercury ions. wikipedia.org When a solution of tin(II) chloride is added to a solution containing mercury(II) chloride, a white precipitate of mercury(I) chloride forms initially. As more tin(II) chloride is added, the precipitate turns black as metallic mercury is formed. wikipedia.org

Contemporary Significance and Research Relevance of Tin Ii Chloride Dihydrate

Crystallographic Analysis of Tin(II) Chloride Dihydrate Phases

The crystal structure of tin(II) chloride dihydrate is characterized by a layered arrangement. The structure consists of double layers of the aquocomplex, [SnCl₂(OH₂)], running parallel to the (100) crystal plane. oup.com These layers are separated by an intervening layer composed of the second water molecule, often referred to as the water of crystallization. oup.comwikipedia.org The tin(II) atom is in a pyramidal three-coordinate geometry, bonded to two chlorine atoms and one oxygen atom from a water molecule. oup.comwhy.gr This coordination is a consequence of the stereochemically active lone pair of electrons on the Sn(II) ion. wikipedia.org

At temperatures above its phase transition point, specifically at room temperature (e.g., 293 K), tin(II) chloride dihydrate crystallizes in the monoclinic space group P2₁/c. oup.com X-ray diffraction studies have precisely determined the unit cell parameters and atomic positions in this high-temperature phase. oup.com The tin atom forms a pyramidal complex with bond lengths of approximately 2.33 Å for Sn-O, and 2.50 Å and 2.56 Å for the two Sn-Cl bonds. The bond angles around the tin atom are all close to 90° (85.0°, 86.9°, and 87.9°), indicating a distorted pyramid. oup.com These bonding characteristics suggest a significant degree of ionic character in the dichloroaquotin(II) complex. oup.com

Table 1: High-Temperature Crystal Structure Parameters for Tin(II) Chloride Dihydrate

Parameter Value (Kiriyama et al., 1972) oup.com Value (Upadhyay & Kumar, 2011)
Temperature Room Temperature 293 K
Space Group P2₁/c P2₁/c
a 9.313 Å 9.320 Å
b 7.250 Å 7.277 Å
c 8.970 Å 8.970 Å
β 114°55′ 114.91°
Z 4 4

Tin(II) chloride dihydrate undergoes a notable phase transition at a critical temperature (Tt) of approximately 218 K (-55 °C). oup.com For its deuterated analogue, this transition occurs at a higher temperature of 234 K. oup.com This transition is unusual because it is isostructural, meaning the crystal maintains its P2₁/c space group symmetry across the transition. asianpubs.org The transition is not accompanied by a doubling of the unit cell or a loss of the center of symmetry. oup.com

Table 2: Comparison of Lattice Parameters for High- and Low-Temperature Phases of SnCl₂·2H₂O

Parameter High-Temperature Phase (293 K) Low-Temperature Phase (88 K)
Space Group P2₁/c P2₁/c
a 9.320 Å 9.158 Å
b 7.277 Å 7.158 Å
c 8.970 Å 8.942 Å
β 114.91° 114.5°

High-Temperature Crystal Structures

Quantum Chemical and Computational Studies on Tin(II) Chloride Dihydrate

Theoretical investigations have been instrumental in understanding the electronic properties and dynamic behaviors that underpin the unique characteristics of tin(II) chloride dihydrate.

Quantum chemical calculations provide molecular-level explanations for the compound's structure and reactivity. The electronic structure of SnCl₂·2H₂O is dominated by the presence of a non-bonding lone pair of electrons on the tin(II) atom, which is responsible for the pyramidal coordination geometry observed in the crystal. wikipedia.org Theoretical models support the experimental finding that the bonding within the [SnCl₂(OH₂)] complex has considerable ionic character. oup.com Computational methods, such as those using Gaussian software, can be employed to model the molecule's electron density surfaces and Fukui functions, which help in identifying the local atomic sites susceptible to electrophilic or nucleophilic attack.

Tin(II) chloride dihydrate exhibits antiferroelectric properties, a behavior that has been a focus of theoretical studies. asianpubs.orgaip.org The phase transition at 218 K is associated with a change in these properties. To model this behavior, a two-sublattice pseudospin-lattice coupled mode model is frequently used. asianpubs.orgaip.org This model is often enhanced by incorporating third- and fourth-order phonon anharmonic interaction terms to provide a more accurate description. asianpubs.org Using techniques like the double-time thermal Green's function method, researchers can derive theoretical expressions for the renormalized soft mode frequency and the dielectric constant. aip.org These theoretical calculations for the temperature dependence of the dielectric constant show good agreement with experimental results, validating the model's ability to capture the essential physics of the antiferroelectric transition. asianpubs.orgaip.org

The phase transition in tin(II) chloride dihydrate is intrinsically linked to the dynamics of protons within its layered hydrogen-bonded network. aip.orgjkps.or.kr The crystal contains two distinct types of water molecules: one coordinated directly to the tin ion and a second, the water of crystallization, which links the [SnCl₂(OH₂)] units. oup.com These two types of water molecules form a two-dimensional network through hydrogen bonds. oup.comaip.org

Neutron diffraction studies on deuterated crystals have been pivotal in elucidating the proton dynamics. oup.com In the high-temperature disordered phase, the four deuterons of the two non-equivalent water molecules are distributed across seven possible sites. oup.com As the crystal cools through the transition temperature, these deuterons settle into a specific, ordered configuration. It has been noted that the arrangement within the hydrogen-bonded water layers adheres to Bernal and Fowler's "ice rules". oup.com Theoretical models, such as the soliton model, have been proposed to describe the collective proton motions and critical dynamics, particularly the proton transport responsible for electrical conductivity near the phase transition. jkps.or.kr

Fundamental Chemical Reactivity and Mechanistic Pathways of Tin 2+ ;dichloride;dihydrate

Redox Potentials and Electron Transfer Mechanisms

The presence of the Sn(II) ion, which can be readily oxidized to the more stable Sn(IV) state, is the primary driver for the compound's strong reducing properties. The standard redox potential for the Sn⁴⁺/Sn²⁺ couple is approximately +0.15 V, though this can vary with conditions such as pH and the presence of complexing agents.

Tin(II) chloride is widely employed as a reducing agent for both inorganic and organic species in acidic solutions. sincerechemical.comwhy.gr The mechanism involves the transfer of two electrons from the Sn²⁺ ion, which is consequently oxidized to Sn⁴⁺.

Reduction of Metal Ions: It effectively reduces salts of less reactive metals to their elemental form. wikipedia.org This property is famously used in applications like silvering mirrors. why.grsciencemadness.org

Silver (Ag⁺): Silver ions are reduced to metallic silver. sciencemadness.org The reaction is: Sn²⁺(aq) + 2Ag⁺(aq) → Sn⁴⁺(aq) + 2Ag(s). why.grwikipedia.org

Gold (Au³⁺): Gold salts are reduced to metallic gold. wikipedia.org

Mercury (Hg²⁺): A traditional analytical test for mercury(II) ions involves their reduction by tin(II) chloride. why.grlibretexts.org The reaction proceeds as: Hg²⁺(aq) + Sn(II)(aq) → Sn(IV)(aq) + Hg(l). fbanks.info

Iron (Fe³⁺): Iron(III) is reduced to iron(II). fbanks.info The reaction is: 2Fe³⁺(aq) + Sn(II)(aq) → 2Fe²⁺(aq) + Sn(IV)(aq). wikipedia.orgfbanks.info

Reduction of Organic Functionalities: Tin(II) chloride is a valuable reagent in organic synthesis for the reduction of specific functional groups.

Nitro Groups: It is commonly used for the selective reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.orgsciencemadness.orgsigmaaldrich.com This method is noted for its selectivity, allowing the nitro group to be reduced in the presence of other functionalities like nitriles or esters. thieme-connect.de

Nitriles (Stephen Reduction): In a reaction known as the Stephen reduction, nitriles are reduced to imines, which are then easily hydrolyzed to form aldehydes. why.grwikipedia.orgsciencemadness.org

Quinones: It can also be used to reduce quinones to hydroquinones. wikipedia.org

Table 1: Examples of Reduction Reactions Mediated by Tin(II) Chloride

Substrate ClassExample SubstrateProductReference
Metal IonsSilver Ion (Ag⁺)Silver Metal (Ag) wikipedia.org, sciencemadness.org, why.gr
Iron(III) Ion (Fe³⁺)Iron(II) Ion (Fe²⁺) wikipedia.org, fbanks.info
Mercury(II) Ion (Hg²⁺)Mercury Metal (Hg) why.gr, libretexts.org, fbanks.info
Organic GroupsAromatic Nitro GroupAniline wikipedia.org, sciencemadness.org, sigmaaldrich.com
NitrileAldehyde (via Stephen Reduction) wikipedia.org, sciencemadness.org, why.gr
QuinoneHydroquinone wikipedia.org

Oxidation Pathways to Higher Oxidation States of Tin

The oxidation of tin(II) to tin(IV) is a thermodynamically favorable process that can occur via several pathways.

Electrochemical Oxidation: The electrochemical oxidation of tin(II) has been studied on inert electrodes like gold and platinum. utexas.edu The process involves a two-electron transfer to form tin(IV). Studies have shown that the adsorption of tin(II) chloride species onto the electrode surface can inhibit the oxidation of the bulk solution, causing a shift in the required potential. utexas.edu

Reaction with Oxidizing Agents: As a strong reducing agent, tin(II) chloride is readily oxidized by various oxidizing agents. acs.org For instance, during the reduction of iron(III), tin(II) is oxidized to tin(IV). wikipedia.orgfbanks.info Research into the kinetics of its oxidation by hexachloroiridate(IV) has provided insights into the electron transfer mechanism in perchlorate (B79767) media. scite.ai

Oxidation in Perovskite Synthesis: In the context of tin-halide perovskite synthesis, the solvent dimethylsulfoxide (DMSO) has been found to oxidize Sn(II) to Sn(IV), particularly under acidic conditions and at elevated temperatures used for film annealing. rsc.org

Lewis Acidity and Coordination Chemistry of Tin(II) Chloride Dihydrate

The tin(II) center in SnCl₂ possesses a lone pair of electrons and vacant orbitals, allowing it to function as a Lewis acid by accepting electron pairs from donor ligands. wikipedia.orgchemeurope.com This property is central to its coordination chemistry.

Tin(II) chloride acts as a weak Lewis acid, reacting with various donor species to form stable complexes. wikipedia.orgresearchgate.net

Halido Complexes: In the presence of excess chloride ions, tin(II) chloride forms halido complexes. wikipedia.org A common example is the formation of the pyramidal trichlorostannate(II) ion, [SnCl₃]⁻. wikipedia.orgchemeurope.com The lone pair on the tin atom in this complex allows it to act as a Lewis base or ligand itself in further reactions. wikipedia.org

Organometallic Complexes: Tin(II) chloride is a precursor for a variety of compounds containing metal-tin bonds. It can insert into metal-metal bonds or react with metal carbonyls. For example, it reacts with dicobalt octacarbonyl to form (CO)₄Co-(SnCl₂)-Co(CO)₄. chemeurope.com It can also react with organolithium reagents to form complex organotin structures. researchgate.net Furthermore, it participates in reactions with organoplatinum(II) complexes, leading to either insertion into the platinum-halide bond or halogen exchange. researchgate.net

Tin(II) chloride readily forms adducts and complexes with ligands containing nitrogen and oxygen donor atoms.

Nitrogen Donor Ligands: It forms complexes with various nitrogen-containing ligands. Crystal structures of its complexes with bidentate nitrogen ligands like 2,2′-bipyridyl and 1,10-phenanthroline (B135089) show a coordination geometry that is significantly distorted due to the stereochemically active lone pair on the tin atom. capes.gov.br

Oxygen Donor Ligands: Anhydrous tin(II) chloride reacts with oxygen-donor ligands in non-aqueous solvents. For instance, it reacts with the lithium salt of a substituted phenol (B47542) (an aryloxide) to form a linear two-coordinate compound, Sn(OAr)₂. chemeurope.com Complexes with phosphine (B1218219) oxides, such as [SnCl₂(Me₃PO)₂], have also been synthesized and structurally characterized. rsc.org

Mixed N,O-Donor Ligands: Research has demonstrated the synthesis of new tin(II) chloride complexes through equimolar reactions with ligands possessing both nitrogen and oxygen donor systems (NO), such as semicarbazones. Spectroscopic studies confirm the bonding of these ligands to the tin atom through the azomethine nitrogen and the ketonic oxygen. Similarly, it forms complexes with bidentate aminoalkoxide ligands, creating dimeric structures with bridging oxygen atoms. acs.org

Formation of Halido and Organometallic Complexes

Hydrolysis and Stability in Aqueous Environments

Tin(II) chloride dihydrate is soluble in water, but its aqueous solutions are prone to hydrolysis, especially when dilute or heated. sincerechemical.comwhy.grwikipedia.org

The hydrolysis reaction is an equilibrium process where tin(II) chloride reacts with water to form a white, insoluble basic salt, tin(II) hydroxychloride (Sn(OH)Cl), and hydrochloric acid: SnCl₂(aq) + H₂O(l) ⇌ Sn(OH)Cl(s) + HCl(aq). wikipedia.orgsciencemadness.orgchemeurope.com

To maintain clear solutions and prevent this precipitation, hydrochloric acid is typically added to shift the equilibrium to the left. wikipedia.orgsciencemadness.orgchemeurope.com The presence of acid suppresses hydrolysis and stabilizes the tin(II) ion in solution. In strongly basic solutions, the initially formed tin(II) hydroxide (B78521) precipitate dissolves to form stannite (B86514) salts, such as sodium stannite [NaSn(OH)₃]. sciencemadness.orgchemeurope.com

In addition to hydrolysis, aqueous solutions of tin(II) chloride are unstable towards oxidation by atmospheric oxygen, as previously discussed. wikipedia.orglibretexts.org This dual instability—hydrolysis and oxidation—means that for many applications, solutions must be freshly prepared in dilute acid and often stored over metallic tin. wikipedia.orglibretexts.org

Factors Influencing Hydrolytic Decomposition

The hydrolytic decomposition of Tin(2+);dichloride;dihydrate in aqueous solutions is a critical aspect of its chemistry, leading to the formation of insoluble basic salts and affecting the clarity and reactivity of the solution. wikipedia.orglibretexts.org This process is governed by several interconnected factors, including the concentration of the tin salt, the pH of the solution, temperature, and the presence of atmospheric oxygen. researchgate.net

A primary reaction in the hydrolysis of this compound is the equilibrium reaction with water, which produces the insoluble precipitate tin(II) hydroxychloride. wikipedia.orgtechscience.com The chemical equation for this reaction is:

SnCl₂ + H₂O ⇌ Sn(OH)Cl + HCl wikipedia.orggoogle.com

Dilute solutions of this compound are particularly susceptible to this hydrolysis. wikipedia.org As the concentration of the tin salt decreases, the equilibrium shifts to the right, favoring the formation of the insoluble precipitate.

The pH of the solution is a paramount factor. In neutral or near-neutral water, hydrolysis is significant. libretexts.org The reaction produces hydrochloric acid, which in turn can lower the pH and slow down further hydrolysis to some extent by shifting the equilibrium to the left. However, to effectively prevent precipitation, the initial solution must be sufficiently acidic. wikipedia.orglibretexts.org The addition of a base, such as sodium hydroxide, will precipitate tin(II) hydroxide, which is amphoteric and will dissolve in excess base to form stannite salts. wikipedia.org

Temperature also plays a crucial role. Aqueous solutions of this compound are more prone to hydrolysis, especially when heated. wikipedia.orglibretexts.org Increased temperature accelerates the rate of hydrolysis, leading to more rapid formation of precipitates. mdpi.com This is a key consideration in applications where the solutions might be subjected to elevated temperatures.

Furthermore, the presence of atmospheric oxygen can lead to the oxidation of tin(II) to tin(IV). wikipedia.orglibretexts.org This oxidation process complicates the hydrolytic behavior, as Sn(IV) species also hydrolyze, often forming highly insoluble tin(IV) oxide (SnO₂). researchgate.netresearchgate.net The oxidation reaction in the presence of water is as follows:

6 SnCl₂ (aq) + O₂ (g) + 2 H₂O (l) → 2 SnCl₄ (aq) + 4 Sn(OH)Cl (s) wikipedia.orggoogle.com

The presence of Sn(IV) impurities in the original solid can also lead to turbidity in the solution as these species readily hydrolyze. researchgate.net

Interactive Data Table: Factors Affecting Tin(II) Hydrolysis and Oxidation

FactorConditionObservationReference
Concentration Dilute SolutionIncreased hydrolysis and precipitation of Sn(OH)Cl. wikipedia.org
pH Neutral (pH ~7)Rapid hydrolysis and potential for oxidation. libretexts.orgnih.gov
Acidic (with HCl)Hydrolysis is suppressed. wikipedia.orglibretexts.org
Basic (with NaOH)Formation of Sn(OH)₂ precipitate, dissolves in excess to form stannites. wikipedia.org
Temperature Elevated (e.g., 60°C)Accelerated rate of hydrolysis and oxidation. mdpi.comnih.gov
Additives None (in water)Significant hydrolysis and oxidation over time. nih.gov
Pyrophosphate (PP)Slows oxidation via chelation. nih.gov
PP + Nitrate (B79036) (NO₃⁻)Significantly suppresses Sn(II) oxidation. nih.gov

Strategies for Solution Stabilization

To counteract the inherent instability of aqueous this compound solutions, several stabilization strategies are employed, primarily focusing on controlling the pH and preventing oxidation.

The most common and effective method to prevent hydrolytic decomposition is the acidification of the solution with hydrochloric acid (HCl). wikipedia.orglibretexts.org By increasing the concentration of chloride ions and maintaining a low pH, the equilibrium of the hydrolysis reaction (SnCl₂ + H₂O ⇌ Sn(OH)Cl + HCl) is shifted to the left, favoring the soluble SnCl₂ species. wikipedia.orggoogle.com For a clear and stable solution, the hydrochloric acid is typically added to be of the same or greater molarity as the this compound. wikipedia.org In some preparations, adjusting the pH to a range of 0.5-1.5 with hydrochloric acid is specified to prevent hydrolysis and ensure product purity. google.com

To address the issue of oxidation by atmospheric oxygen, solutions of this compound are often stored over lumps of metallic tin. wikipedia.orglibretexts.org Metallic tin acts as a reducing agent, readily converting any Sn(IV) ions that may have formed back to the Sn(II) state, thus preventing the precipitation of insoluble Sn(IV) compounds. libretexts.org The relevant reaction is:

SnCl₄ (aq) + Sn (s) → 2 SnCl₂ (aq)

Another approach to stabilization, particularly in neutral or near-neutral conditions, involves the use of chelating agents and specific additives. For instance, pyrophosphate can chelate the Sn(II) ion, which slows down the oxidation process. nih.gov Research has shown that the addition of nitrate (NO₃⁻) to a pyrophosphate-chelated Sn(II) solution can significantly suppress the oxidation of Sn(II) at neutral pH, even at elevated temperatures. nih.gov Studies have demonstrated that at a neutral pH and a temperature of 60°C over two weeks, a solution of Sn(II) with pyrophosphate showed 37% of the Sn(II) remaining, while the addition of potassium nitrate to this solution resulted in 87% of the Sn(II) remaining. nih.gov This indicates a synergistic effect between the chelating agent and the nitrate ion in preventing oxidation.

In certain industrial applications, such as in acid plating baths, an excess of hydrochloric acid is used to stabilize stannic chloride (a potential oxidation product), with the chlorine to tin ratio sometimes being as high as 6 to 1. google.com For non-aqueous solutions, the exclusion of water is a critical strategy to prevent hydrolysis. unh.edu

Interactive Data Table: Stabilization of Tin(II) Solutions at pH 7 and 60°C over 2 Weeks

Initial Stannous SaltLigandAdditive% Sn(II) RemainingReference
SnF₂NoneNone7.5% nih.gov
SnF₂PyrophosphateNone37% nih.gov
SnF₂PyrophosphateKNO₃87% nih.gov
SnCl₂PyrophosphateNaNO₃87% (approx.) nih.gov
SnF₂EDTANone41% (approx.) nih.gov
SnF₂EDTANaNO₃82% (approx.) nih.gov
SnF₂CitrateNone29% (approx.) nih.gov
SnF₂CitrateNaNO₃78% (approx.)* nih.gov

*Note: Values are derived from reported increases in Sn(II) recovery and are approximate.

Catalytic and Reagent Applications of Tin 2+ ;dichloride;dihydrate in Organic and Inorganic Synthesis

Diverse Reducing Agent Roles in Organic Transformations

As a reducing agent, tin(II) chloride dihydrate offers a mild and often selective alternative to more powerful reagents, making it suitable for substrates with multiple functional groups.

Selective Reduction of Nitro Aromatic Compounds to Anilines

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, and tin(II) chloride dihydrate has historically been a prominent reagent for this purpose. acsgcipr.org This method is particularly valued for its compatibility with other reducible functional groups that might be sensitive to catalytic hydrogenation. acsgcipr.orgcommonorganicchemistry.com The reaction typically involves the transfer of electrons from the Sn(II) salt, followed by protonation from an acid, water, or alcohol. acsgcipr.org

The reduction is effective for a wide array of mononitroaromatic compounds, with both electron-donating and electron-withdrawing substituents being well-tolerated, leading to excellent yields of the corresponding anilines. researchgate.netnih.gov While it is considered an older methodology, it remains a viable option, especially in cases where chemoselectivity is a primary concern. acsgcipr.org For instance, the reduction can be carried out in various solvents, including ethanol (B145695) and ethyl acetate. reddit.comcommonorganicchemistry.com However, the workup can sometimes be challenging due to the formation of tin salts that may precipitate. reddit.com

Table 1: Reduction of Nitroaromatic Compounds using Tin(II) chloride dihydrate

Starting Material Product Reaction Conditions Yield (%) Reference
Nitrobenzene (B124822) Aniline SnCl₂·2H₂O/Choline (B1196258) Chloride DES, 80 °C Excellent researchgate.netnih.gov
Substituted Nitrobenzenes Substituted Anilines SnCl₂·2H₂O, EtOH, reflux - commonorganicchemistry.com
O-alkylated nitrobenzene derivatives O-alkylated anilines SnCl₂·2H₂O, ethyl acetate, room temp. - researchgate.net

DES: Deep Eutectic Solvent

Cleavage of Acetals and Dioxolones to Aldehydes

Tin(II) chloride dihydrate serves as a mild and efficient reagent for the deprotection of certain carbonyl protecting groups. researchgate.net It can effectively convert conjugated dioxolones, as well as both dimethoxy and diethoxy acetals, back to their corresponding aldehydes in high yields (84–98%). researchgate.net Similarly, nonconjugated dimethoxy and diethoxy acetals are also efficiently cleaved to aldehydes with yields ranging from 84–94%. researchgate.net

However, the reagent shows selectivity, as conjugated pyrans and nonconjugated dioxolanes are only converted to aldehydes in much lower yields (17–38%). researchgate.net Anhydrous tin(II) chloride has also been shown to be an effective catalyst for the reaction of epoxides with acetone (B3395972) to form 2,2-dimethyl-1,3-dioxolanes (acetonides). researchgate.net

Reduction of Carbonyl Compounds and Nitriles (Stephen Reduction)

The Stephen reduction, or Stephen aldehyde synthesis, is a classic organic reaction that utilizes tin(II) chloride to reduce nitriles to aldehydes. wikipedia.orgtestbook.com The reaction proceeds through the formation of an imidoyl chloride salt, which is then reduced by SnCl₂ to an imine. why.grvedantu.com This imine intermediate is subsequently hydrolyzed to yield the final aldehyde product. testbook.combyjus.com

The reaction is generally more effective with aromatic nitriles. wikipedia.orgwhy.gr Although it has been largely superseded by other reducing agents like diisobutylaluminium hydride, the Stephen reduction remains a notable application of tin(II) chloride in organic synthesis. wikipedia.orgwhy.gr

Lewis Acid Catalysis in Complex Organic Reactions

The Lewis acidic nature of the tin(II) ion allows it to catalyze a variety of complex organic reactions, often under mild conditions.

Multicomponent Reaction Methodologies (e.g., Groebke Condensation, Benzodiazepine Synthesis)

Tin(II) chloride dihydrate has proven to be an effective catalyst in multicomponent reactions, which are highly efficient processes for building molecular complexity in a single step. One such example is the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component condensation used to synthesize 3-aminoimidazo[1,2-a]pyridines. researchgate.netresearchgate.net In this reaction, tin(II) chloride dihydrate acts as a mild Lewis acid catalyst, promoting the condensation of an aldehyde, an aminopyridine, and an isocyanide at room temperature to afford the desired products in reasonable yields and short reaction times. researchgate.netresearchgate.net

Furthermore, anhydrous stannous chloride has been employed as a catalyst for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones. jocpr.comijtsrd.comasianpubs.org This method offers advantages such as the use of an inexpensive catalyst, simple procedures, mild conditions, and good product yields. jocpr.com The proposed mechanism involves an intramolecular imine-enamine cyclization facilitated by the Lewis acidic tin(II) chloride. jocpr.com In the synthesis of pyrrolo acsgcipr.orgCurrent time information in Blackburn with Darwen, GB.benzodiazepines (PBDs), tin(II) chloride dihydrate is commonly used for the reductive cyclization step. mdpi.com

Table 2: Multicomponent Reactions Catalyzed by Tin(II) chloride

Reaction Reactants Catalyst Product Reference
Groebke Condensation Aromatic aldehydes, 2-aminopyridines, isonitriles SnCl₂·2H₂O 3-aminoimidazo[1,2-a]pyridines researchgate.netresearchgate.net
Benzodiazepine Synthesis o-phenylenediamines, ketones Anhydrous SnCl₂ 1,5-benzodiazepines jocpr.comijtsrd.comasianpubs.org
Pyrrolo acsgcipr.orgCurrent time information in Blackburn with Darwen, GB.benzodiazepine Synthesis Nitro-thioacetal precursors SnCl₂·2H₂O Pyrrolo acsgcipr.orgCurrent time information in Blackburn with Darwen, GB.benzodiazepines mdpi.com

Allylation and Propargylation Reactions

Tin(II) chloride is also utilized in carbon-carbon bond-forming reactions, specifically in allylation and propargylation reactions. wiley.com In Barbier-type allylations, the reaction of aldehydes with allylic bromides and tin(II) chloride dihydrate can be significantly accelerated by the addition of sodium iodide. researchgate.net This allows for reactions at lower temperatures and in shorter times. researchgate.net

The combination of a palladium catalyst and tin(II) chloride facilitates the allylation of carbonyl compounds using allylic alcohols. researchgate.net Tin(II) chloride also functions as a catalyst for the propargylic substitution of propargylic alcohols with various carbon and nitrogen nucleophiles. researchgate.net A combination of tin(IV) iodide and tetrabutylammonium (B224687) iodide can be used for the propargylation or allenylation of aldehydes with 2-propynyl mesylates. researchgate.net Additionally, a one-pot procedure for the allylation and propargylation of arylepoxides has been developed using SnCl₂ and a palladium catalyst. researchgate.net

Friedel-Crafts Reactions

Tin(2+);dichloride;dihydrate, also known as stannous chloride dihydrate, functions as a Lewis acid catalyst in Friedel-Crafts reactions. jocpr.com Its utility in this capacity is attributed to the tin(II) center's ability to accept electron pairs, thereby activating substrates for electrophilic aromatic substitution. jocpr.com The compound is specifically recognized as a catalyst for homogeneous alkylation and cyclization processes within the Friedel-Crafts framework. jocpr.com

As a mild Lewis acid, it is part of a broader group of metal halide hydrates that can catalyze conjugate Friedel-Crafts reactions. researchgate.net For instance, these types of catalysts have been investigated for reactions between indoles and activated olefins. researchgate.net While stronger Lewis acids like tin(IV) chloride (stannic chloride) are more commonly cited for Friedel-Crafts acylation and nitration, the milder nature of tin(II) chloride dihydrate offers an alternative for specific applications where a less aggressive catalyst is required. wikipedia.orgamericanchemicalsuppliers.com The general mechanism for a Lewis acid-catalyzed Friedel-Crafts reaction involves the activation of a halide-containing reagent (like an alkyl or acyl halide) to generate a carbocation or a related electrophilic species. byjus.commasterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.comlibretexts.org

Stereoselective and Regioselective Transformations

This compound is a notable reagent for directing the outcome of chemical reactions toward specific stereoisomers or regioisomers. Its effectiveness stems from its ability to coordinate with functional groups, thereby influencing the reaction's pathway. scispace.com

A significant application is in the regioselective and stereoselective ring-opening of epoxides. Research has shown that tin(II) chloride dihydrate efficiently catalyzes the nucleophilic ring-opening of epoxides with aromatic amines at ambient temperatures. benthamdirect.comingentaconnect.com These reactions proceed with high regioselectivity and are completely anti-stereoselective, providing an effective route to synthesize β-amino alcohols. benthamdirect.comingentaconnect.com

Another area of application is the regioselective mono-etherification of vicinal diols. scispace.com Tin(II) chloride has been used as a catalyst in reactions with diazo compounds to achieve very high regioselectivity. scispace.com For example, in reactions with methyl 4,6-O-benzylidene-α-D-mannopyranoside, which contains a cis-2,3-diol, diaryldiazoalkanes exclusively yield the 3-O-ether product in the presence of the catalyst. researchgate.net The prevailing theory suggests that the tin(II) ion coordinates with the diol, masking the more acidic hydroxyl group and directing the alkylation to a specific position. scispace.com The selectivity can, however, be influenced by the substrate's structure; reactions with the corresponding 4,6-O-isopropylidene protected mannoside can result in mixtures of 2-O and 3-O ethers. researchgate.net

The compound is also employed in tandem processes, such as deacetalisation-bicyclisation sequences, to construct polycyclic heterocyclic systems, some in enantiomerically pure form. thieme-connect.com Furthermore, it is used as a reducing agent in multi-step stereoselective syntheses, such as the reduction of a nitro group to an amine without affecting other sensitive parts of the molecule. acs.org

Table 1: Examples of Regioselective Transformations Catalyzed by this compound

Reaction Type Substrate Example Nucleophile/Reagent Product Type Selectivity Reference(s)
Epoxide Ring-Opening Styrene Oxide Aniline β-Amino alcohol High Regioselectivity, Anti-stereoselective benthamdirect.com, ingentaconnect.com
Mono-etherification Methyl 4,6-O-benzylidene-α-D-mannopyranoside Diazodiphenylmethane 3-O-ether High Regioselectivity (for 3-OH) researchgate.net
Mono-methylation Methyl 4,6-O-benzylidene-α-D-glucopyranoside Diazomethane 3-O-methyl ether High Regioselectivity (for 3-OH) scispace.com

Catalytic Involvement in Polymerization Processes

Kinetics of Reversible Oligomerization (e.g., L-Lactic Acid)

This compound, often as part of a binary catalyst system with a proton acid like p-toluenesulfonic acid (p-TSA), is crucial in the direct polycondensation of L-lactic acid. sci-hub.seacs.org This process is a reversible reaction where water must be effectively removed to drive the equilibrium toward the formation of high-molecular-weight polymer chains. acs.org

Kinetic studies on the reversible oligomerization of L-lactic acid reveal a complex reaction network. The direct polycondensation involves three main stages: dehydration, oligomerization, and polymerization. acs.org The catalyst is introduced in the final polymerization stage to increase the reaction rate and the polymer's molecular weight. sci-hub.seacs.org An optimal catalyst concentration of approximately 0.25 mol% has been identified for achieving the highest molecular weight PLLA. sci-hub.seacs.org

A key feature of this process is the concurrent cyclization reaction, which leads to the formation of the cyclic dimer, L-lactide. sci-hub.seacs.org Kinetic models and experimental data confirm that at equilibrium, a significant amount of L-lactide (around 10 wt%) is produced through the cyclization of the poly(L-lactic acid) chain ends. sci-hub.seacs.org The kinetic model developed for this system considers the reversible step-growth polymerization and the cyclization reaction, allowing for the estimation of rate constants for both catalyzed and non-catalyzed reactions. sci-hub.se The degradation kinetics of lactic acid oligomers in aqueous solutions have also been modeled, highlighting that the hydrolysis of ester groups near the chain ends occurs faster than those within the polymer chain. researchgate.net

Table 2: Kinetic Parameters in L-Lactic Acid Oligomerization

Process Stage Catalyst System Temperature Range Key Observation(s) Reference(s)
Polymerization SnCl₂·2H₂O / p-TSA 160–200 °C Optimal catalyst concentration is ~0.25 mol%. sci-hub.se, acs.org
Equilibrium SnCl₂·2H₂O / p-TSA 160–200 °C ~10 wt% L-lactide is formed at equilibrium via cyclization. sci-hub.se, acs.org
Dehydration/Oligomerization None 120–180 °C Pre-polymerization stages to remove water and form oligomers before catalyst addition. sci-hub.se, acs.org

Role in Polyester and Polymer Production (e.g., PLLA)

This compound is a widely used and effective catalyst for the production of polyesters, most notably poly(L-lactic acid) (PLLA), a biodegradable and biocompatible polymer. why.gratomscientific.com Its primary role is to accelerate the polymerization reactions, enabling the synthesis of high-molecular-weight polymers that are suitable for various applications. researchgate.net

The compound is particularly effective in the direct polycondensation of lactic acid, a method that is an alternative to the more common ring-opening polymerization (ROP) of lactide. researchgate.netnih.gov In direct polycondensation, using SnCl₂·2H₂O as a catalyst (often at concentrations around 0.2-0.5 wt%) can produce PLLA with molecular weights in the range of 33,000 to over 40,000 Da. researchgate.netaipublications.cominoe.ro The catalytic activity is often enhanced when used in a binary system, for example with p-toluenesulfonic acid (p-TSA), which can yield PLLA with a molar mass of up to 39.6 kDa. nih.govaipublications.com

The effectiveness of tin(II) chloride dihydrate is attributed to its high catalytic activity and good solubility in the molten lactic acid medium. nih.gov Research has demonstrated that the presence of the SnCl₂·2H₂O catalyst significantly increases the resulting molecular weight of PLA compared to polymerization without a catalyst. scribd.com While other tin compounds like tin(II) 2-ethylhexanoate (B8288628) (SnOct₂) are standard for the industrial ROP of lactide, SnCl₂·2H₂O provides a robust catalytic system for direct polycondensation methods. rsc.orgwiley.com

Table 3: PLLA Synthesis Using this compound Catalytic Systems

Polymerization Method Catalyst System Solvent/Conditions Resulting Molecular Weight (Mv/Mw) Reference(s)
Direct Polycondensation 0.2 wt% SnCl₂·2H₂O Solution phase ~33,000 Da researchgate.net, inoe.ro
Melt Polycondensation SnCl₂·2H₂O / p-TSA Melt, 180°C, 10 mmHg 52,000 Da aipublications.com
Melt Polycondensation SnCl₂·2H₂O / p-TSA Melt 39.6 kDa nih.gov
Direct Polycondensation 0.5 wt% SnCl₂ Melt, 170-180°C, 10 h 4.1 kDa nih.gov

Innovations in Materials Science and Engineering Utilizing Tin 2+ ;dichloride;dihydrate

Precursor Chemistry for Advanced Tin-Based Materials

Tin(2+);dichloride;dihydrate serves as a fundamental building block for the creation of sophisticated tin-containing materials. Its utility as a precursor is highlighted in the synthesis of tin dioxide nanostructures and the fabrication of organotin derivatives.

Synthesis of Tin Dioxide Nanostructures (SnO2)

This compound is widely employed as a precursor for the synthesis of tin dioxide (SnO2) nanostructures due to its cost-effectiveness and ease of handling. scialert.net Various methods have been developed to convert this precursor into SnO2 with controlled morphologies and sizes, which are crucial for their application in devices like gas sensors, solar cells, and lithium-ion batteries. scientificlabs.co.ukresearchgate.netchalcogen.ro

One straightforward approach is the thermal decomposition of this compound. researchgate.net Heating the compound in air leads to its oxidation and the formation of SnO2 nanoparticles. scientificlabs.co.uk The size and morphology of the resulting nanostructures can be controlled by adjusting the temperature and duration of the decomposition process. researchgate.net For instance, thermal degradation between 400-700°C can yield SnO2 nanostructures. idealmedical.co.zacalpaclab.com

Hydrothermal and solvothermal methods are also commonly used. In a typical hydrothermal synthesis, this compound is dissolved in a solvent, often with a surfactant like Hexadecyltrimethylammonium bromide (CTAB), and heated in an autoclave. iau.ir This process allows for the formation of uniform and homogeneous SnO2 nanoparticles. iau.ir Subsequent calcination at elevated temperatures, for example at 600°C, is often performed to obtain the desired crystalline phase, typically the tetragonal phase of SnO2. iau.ir

The sol-gel method represents another versatile route. This technique involves the hydrolysis and condensation of the tin precursor to form a gel, which is then dried and calcined to produce SnO2 nanoparticles. scialert.netaip.org The sol-gel process offers good control over the particle size and purity of the final product. researchgate.net

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods. espublisher.com Using this compound as a precursor, this technique significantly shortens the reaction time for producing nanostructured SnO2. espublisher.com

The choice of synthesis method and the reaction parameters have a direct impact on the properties of the resulting SnO2 nanostructures. The table below summarizes the findings from various studies on the synthesis of SnO2 nanoparticles from this compound.

Synthesis MethodPrecursorsKey FindingsResulting Particle SizeReference
Thermal DecompositionTin(II) chloride dihydrateMorphology and size controlled by temperature and time.Varies with conditions researchgate.net
HydrothermalTin(II) chloride dihydrate, Sodium hydroxide (B78521), CTABHomogeneous nanoparticles with uniform size.- iau.ir
Sol-GelTin(II) chloride dihydrateFormation of tetragonal SnO2.14-16 nm scialert.net
Microwave-AssistedTin(II) chloride dihydrate, Trisodium citrateSignificantly reduced reaction time.- espublisher.com
Co-precipitationTin(II) chloride dihydrate, Ethanol (B145695)Two different samples prepared with and without water.- chalcogen.ro

Fabrication of Organotin Derivatives

This compound is a key starting material in the synthesis of various organotin compounds, which are molecules containing tin-carbon bonds. wikipedia.org These derivatives have found applications as stabilizers for PVC plastics, catalysts in organic reactions, and as intermediates for more complex chemical syntheses. inchem.orgwho.intceramic-glazes.com

Anhydrous tin(II) chloride, which can be prepared from the dihydrate form by reacting it with acetic anhydride, is a common precursor. scientificlabs.co.uksigmaaldrich.commidlandsci.comsigmaaldrich.comscientificlabs.com Organotin compounds are generally synthesized through the reaction of a tin halide with an organometallic reagent, such as a Grignard reagent. wikipedia.org

For example, tetraorganotin compounds can be synthesized and subsequently converted to organotin halides through redistribution reactions with tin tetrachloride. wikipedia.org While this compound is in the +2 oxidation state, it can be a precursor to Sn(IV) compounds which are more common in organotin chemistry. wikipedia.org The synthesis of organotin derivatives often involves the formation of Sn-C bonds, and these compounds are used extensively as intermediates for the regioselective substitution of hydroxyl groups in complex molecules like carbohydrates. researchgate.net

Functional Material Development

Beyond its role as a precursor, this compound is directly involved in the development of functional materials through surface modification and the preparation of advanced composites.

Surface Modification of Substrates for Biomolecule Immobilization

This compound plays a crucial role in modifying the surfaces of various substrates, such as glass and magnetite nanoparticles, to facilitate the immobilization of biomolecules. mdpi.comnih.gov This surface functionalization is critical for the development of biosensors and other bioanalytical devices. researchgate.net

The modification process typically involves treating the substrate with a solution of this compound. This creates a surface that can form strong bonds with sulfur-containing biomolecules, such as cysteine-containing proteins. mdpi.comnih.gov The strong interaction between tin and sulfur atoms leads to the robust immobilization of these biomolecules. mdpi.com

For instance, glass substrates modified with a 5% SnCl2 solution at 75°C for 45 minutes, followed by drying at 150°C, have shown to be highly effective for protein immobilization. mdpi.com This method has been successfully applied to fabricate sensor chips for the highly sensitive detection of contaminants like aflatoxin B1 in corn. mdpi.comresearchgate.net Similarly, a cost-effective method for the chlorostannate modification of magnetite nanoparticles has been developed for the efficient one-step conjugation of biomolecules. nih.gov

SubstrateModification ConditionsApplicationKey FindingReference
Glass5% SnCl2, 75°C for 45 min, dried at 150°CLabel-free interferometric biosensor for aflatoxin B1 detectionEfficient protein immobilization through Sn-S bonds mdpi.com
Magnetite NanoparticlesChlorostannate modificationMagnetic immunochromatographyEfficient one-step conjugation with biomolecules nih.gov

Preparation of Nanocomposites (e.g., Au-SnO2-rGO Hybrids)

This compound is a key ingredient in the synthesis of advanced nanocomposites, such as gold nanoparticle-tin dioxide-reduced graphene oxide (Au-SnO2-rGO) hybrids. nih.govfrontiersin.org These ternary nanocomposites exhibit enhanced properties that are beneficial for applications like gas sensing. nih.govfrontiersin.org

The synthesis of Au-SnO2-rGO hybrids is typically carried out via a one-pot hydrothermal method. nih.govfrontiersin.org In this process, graphene oxide (GO) is dispersed in water, and then this compound, along with other reagents like polyvinylpyrrolidone (B124986) (PVP) and hydrochloric acid, are added. nih.govfrontiersin.org The tin precursor hydrolyzes to form SnO2 nanoparticles that decorate the surface of the reduced graphene oxide sheets. Subsequently, a gold precursor (tetrachloroauric acid) is added, leading to the in-situ formation of gold nanoparticles on the SnO2-rGO support. nih.govfrontiersin.org

The resulting Au-SnO2-rGO hybrid material has been shown to be a highly effective sensor for detecting decomposition components of SF6, such as H2S and SOF2, at relatively low operating temperatures. nih.govfrontiersin.org Similarly, SnO2-rGO hybrid composites synthesized using this compound have been used to develop highly sensitive room-temperature CO2 gas sensors. mdpi.com

Role in Semiconducting Layer Deposition (e.g., CVD)

This compound, and its anhydrous form, are valuable precursors for the deposition of semiconducting layers, particularly tin oxide (SnO2), through techniques like Chemical Vapor Deposition (CVD). scientificlabs.co.uksigmaaldrich.commidlandsci.comsigmaaldrich.comscientificlabs.com SnO2 is a wide-bandgap semiconductor with applications in transparent conductive films, gas sensors, and photovoltaic devices. sigmaaldrich.com

In the CVD process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a thin film. Anhydrous tin(II) chloride, which can be prepared from the dihydrate form, is a suitable precursor for this process. scientificlabs.co.ukmidlandsci.comsigmaaldrich.com The use of this compound as a starting material for producing the anhydrous precursor makes it an important compound in the fabrication of these semiconducting layers. sigmaaldrich.comscientificlabs.com

Analytical Methodologies for the Characterization and Detection of Tin 2+ ;dichloride;dihydrate and Its Derivatives

Spectroscopic and Diffraction Techniques for Material Characterization

Spectroscopic and diffraction methods provide fundamental insights into the atomic and molecular structure, as well as the macroscopic morphology of Tin(2+);dichloride;dihydrate and its derivatives.

X-ray Diffraction and Electron Microscopy for Nanostructure Analysis

X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure of materials. For derivatives of this compound, such as tin oxide (SnO2) nanoparticles synthesized via thermal decomposition, XRD is employed to identify the crystal phase and estimate the crystallite size. researchgate.netscialert.net For instance, in the synthesis of SnO2 nanoparticles, XRD patterns can confirm the formation of the tetragonal cassiterite phase. scialert.net The analysis of XRD data, often using methods like the Scherrer equation or Williamson-Hall plots, allows for the calculation of crystallite size and lattice strain. scialert.net Studies on this compound itself have used XRD to investigate its crystal structure at different temperatures, revealing phase transitions associated with the ordering of hydrogen atoms.

Electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and size of nanostructures derived from this compound. FESEM provides high-resolution images of the surface topography, while TEM offers detailed information about the size, shape, and internal structure of nanoparticles. researchgate.netscialert.net For example, TEM has been used to observe the granular morphology and meager agglomeration of SnO2 nanoparticles. scialert.net When combined with Energy Dispersive X-ray Spectroscopy (EDS), these microscopy techniques can also provide elemental composition analysis of the synthesized materials. researchgate.net

Table 1: XRD and Electron Microscopy Findings for this compound Derivatives
TechniqueDerivativeKey FindingsReferences
X-ray Diffraction (XRD)SnO₂ NanoparticlesConfirmed tetragonal cassiterite phase; calculated crystallite size and lattice parameters. scialert.net
X-ray Diffraction (XRD)Tin(II) chloride dihydrateInvestigated phase transitions related to hydrogen atom ordering at different temperatures.
Field Emission Scanning Electron Microscopy (FESEM)SnO₂ NanostructuresVisualized surface morphology and size of nanostructures. researchgate.net
Transmission Electron Microscopy (TEM)SnO₂ NanoparticlesObserved granular morphology and minimal agglomeration. scialert.net

Raman and IR Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, provides detailed information about the chemical bonds and molecular structure of this compound. scialert.netrsc.orgscience.gov

IR spectroscopy of pure this compound shows a characteristic broad band for the stretching vibrations of the O-H bond between 3100 and 3500 cm⁻¹ and bending H-O-H vibrations in the 1610–1620 cm⁻¹ region. nih.gov Absorption bands below 900 cm⁻¹ are attributed to Sn-Cl and Sn-OH bonds. nih.gov

Raman spectroscopy is particularly useful for studying the low-frequency vibrational modes of the Sn-Cl bonds. The Raman spectrum of this compound exhibits peaks at frequencies below 300 cm⁻¹. nih.gov These frequencies, in the range of 52 to 222 cm⁻¹, are assigned to the deformation and stretching modes of the Cl-Sn-Cl, Cl-Sn-O, and Sn-Cl groups. nih.gov A band at 247 cm⁻¹ corresponds to the O-H···O hydrogen-bonded network. nih.gov In studies of deep eutectic solvents formed with choline (B1196258) chloride, Raman spectroscopy has been used to observe the formation of hydrogen bonds between the components. nih.gov

Table 2: Vibrational Frequencies of this compound
Spectroscopic TechniqueVibrational ModeFrequency Range (cm⁻¹)References
Infrared (IR)O-H Stretching3100 - 3500 nih.gov
Infrared (IR)H-O-H Bending1610 - 1620 nih.gov
Infrared (IR)Sn-Cl and Sn-OH< 900 nih.gov
RamanCl-Sn-Cl, Cl-Sn-O, Sn-Cl Deformation and Stretching52 - 222 nih.gov
RamanO-H···O Hydrogen-bonded Network247 nih.gov

NMR Spectroscopy for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular dynamics and local environment of atomic nuclei. ¹¹⁹Sn NMR is particularly valuable for studying tin compounds. In a study on the oxidative stability of chelated Sn(II), ¹¹⁹Sn NMR was used to monitor the concentration of Sn(II) over time. nih.gov The chemical shift of the Sn(II) peak provided information about its coordination environment, and changes in the peak integral were used to quantify its oxidation. nih.gov In the presence of nitrate (B79036), the Sn(II) chemical shift remained unchanged, and the peak integral decreased only marginally, indicating enhanced stability. nih.gov Other NMR active nuclei, such as ¹H and ¹³C, are also used to characterize organic ligands or components in mixtures with this compound. uanl.mx

Electrochemical and Chromatographic Methods

Electrochemical and chromatographic techniques are essential for analyzing the redox behavior of this compound and for its application in the determination of other species.

Cyclic Voltammetry for Redox Property Analysis

Cyclic Voltammetry (CV) is a key electrochemical technique used to study the redox properties of chemical species. It has been employed to investigate the electrochemical behavior of this compound, particularly in deep eutectic solvents (DES). science.govrsc.org The electrochemical potential window (EPW), determined by CV, indicates the range of electrochemical stability of the solvent system. rsc.org Studies on a DES composed of this compound and choline chloride have shown that it can serve as a suitable electrochemical solvent for various applications. rsc.orgrsc.org The redox properties of this DES were successfully used in the reduction of nitroaromatic compounds. nih.gov

Application in Metal Ion Determination

This compound is utilized as a reducing agent in various analytical procedures, including the determination of metal ions. Its ability to reduce metal ions to their elemental form or to a lower oxidation state is the basis for these applications. sigmaaldrich.com For instance, it is used in a qualitative test for palladium, where it reduces palladium ions (Pd²⁺) to elemental palladium (Pd⁰), often resulting in a color change that indicates the presence of palladium. ceramic-glazes.com It is also used in a classic analytical test for gold compounds, where it produces a bright purple color known as Purple of Cassius. why.gr While these are often qualitative or semi-quantitative tests, they demonstrate the utility of this compound's reducing power in analytical chemistry. ceramic-glazes.comwhy.gr More quantitative methods for metal ion determination often involve instrumental techniques where this compound can be used as a reagent in sample preparation. fao.org

Biochemical Interactions and Biomedical Applications of Tin 2+ ;dichloride;dihydrate

Interactions with Nucleic Acids and Proteins

The interaction of Tin(2+);dichloride;dihydrate, commonly known as stannous chloride, with biological macromolecules is a critical aspect of its physiological and toxicological profile. Research has demonstrated its capacity to engage with essential biomolecules like nucleic acids and proteins, leading to significant structural and functional changes.

Studies have shown that tin(II), in the form of stannous chloride, can be readily taken up by human white blood cells, leading to damage to the deoxyribonucleic acid (DNA) within. nih.gov This damage was observed in white blood cells exposed to tin(II) concentrations between 10-50 microM for just 30 minutes. nih.gov The extent of the damage was noted to be more significant than that caused by equimolar concentrations of chromium(VI), a known carcinogen. nih.gov Further research in cultured cells has confirmed that tin(II) chloride can induce damage in plasmid DNA and the DNA of human lymphocytes and hamster ovary cells. who.int The ability of stannous chloride to cause single-strand breaks in plasmid DNA has been linked to the formation of reactive oxygen species (ROS). thegoodscentscompany.com

This compound induces notable alterations in various biomolecular systems, primarily through its interactions with proteins and its capacity to induce oxidative stress. nih.gov Tin ions can interact with thiol groups (-SH) in the amino acid cysteine, which is a component of many proteins. mdpi.com This interaction can lead to structural changes and the functional inhibition of key enzymes involved in cellular processes.

Experimental studies in rabbits have documented significant changes in the activities of several enzymes following administration of stannous chloride. nih.gov For instance, a decrease was observed in the activity of glutathione (B108866) S-transferase (GST), a key enzyme in detoxification, and in the levels of sulfhydryl groups in organs such as the liver, testes, kidney, and lung. nih.gov Conversely, the activity of aspartate aminotransferase (AST) increased in the liver. nih.gov The compound also led to decreased activity of alkaline phosphatase (AlP) and acid phosphatase (AcP) in the liver, testes, kidney, and lung, and a reduction in acetylcholinesterase (AChE) activity in the brain and plasma. nih.gov These findings underscore the compound's broad impact on protein function and cellular metabolism.

Table 1: Effect of Tin(II) Chloride on Enzyme Activities in Rabbits

Enzyme/Molecule Organ/Tissue Observed Effect Reference
Glutathione S-transferase (GST) Liver, Testes, Kidney, Lung Decreased Activity nih.gov
Sulfhydryl groups (SH-group) Liver, Testes, Kidney, Lung Decreased Level nih.gov
Aspartate aminotransferase (AST) Liver Increased Activity nih.gov
Aspartate aminotransferase (AST) Testes Decreased Activity nih.gov
Alanine aminotransferase (ALT) Not Specified No Change nih.gov
Alkaline phosphatase (AlP) Liver, Testes, Kidney, Lung Decreased Activity nih.gov
Acid phosphatase (AcP) Liver, Testes, Kidney, Lung Decreased Activity nih.gov
Acetylcholinesterase (AChE) Brain, Plasma Decreased Activity nih.gov

DNA-Compound Complexation Studies

Radiopharmaceutical Formulation and Diagnostic Imaging

This compound is a crucial component in the field of nuclear medicine, specifically in the preparation of diagnostic imaging agents. drugbank.compharmacylibrary.com Its primary role is that of a powerful reducing agent, which is essential for the formulation of radiopharmaceuticals based on the radionuclide Technetium-99m (99mTc). akjournals.comluc.edu

Technetium-99m is obtained from a generator as sodium pertechnetate (B1241340) ([99mTc]NaTcO4), where technetium exists in its highest oxidation state, +7 (Tc(VII)). pharmacylibrary.commdpi.com In this form, pertechnetate does not readily bind with the chelating agents used to target specific organs or tissues. luc.edu To create a stable radiopharmaceutical, the technetium must be reduced to a lower, electropositive oxidation state (such as Tc(III), Tc(IV), or Tc(V)), which allows it to form a stable complex with the desired ligand. pharmacylibrary.comluc.eduresearchgate.net

Tin(II) chloride is the most widely used reducing agent in commercially available 99mTc kits for this purpose. pharmacylibrary.comluc.eduresearchgate.net The stannous ion (Sn2+) effectively reduces the pertechnetate ion (TcO4-) to the required lower oxidation state. luc.edu This reduction is a prerequisite for the subsequent chelation or complexation of the 99mTc with various ligands, such as pyrophosphate or MDP (methylene diphosphonate), to form the final radiotracer. drugbank.comresearchgate.net The stability and high yield of these labeling reactions at room temperature and under mild pH conditions make stannous chloride an ideal choice for "instant kit" preparations. pharmacylibrary.comresearchgate.net

Table 2: Key Components in a Stannous Reduction-Based 99mTc Radiopharmaceutical Kit

Component Chemical Formula/Identifier Function Reference
Radionuclide 99mTcO4- (Pertechnetate) The gamma-emitting isotope for imaging. pharmacylibrary.comluc.edu
Reducing Agent SnCl2·2H2O (this compound) Reduces Tc(VII) to a lower oxidation state for complexation. pharmacylibrary.comunm.edu
Chelating Agent/Ligand e.g., MDP, DTPA, Pyrophosphate Binds with reduced 99mTc to form a complex that targets a specific organ/tissue. drugbank.comluc.edu
Stabilizer (optional) e.g., Ascorbic acid Prevents re-oxidation of Sn(II) and the reduced 99mTc. unm.edu

The mechanism by which the resulting 99mTc-radiopharmaceutical localizes in the body depends on the specific chelating agent used. For bone imaging agents, such as 99mTc-Methylene Diphosphonate (MDP) or 99mTc-Pyrophosphate (PYP), the localization is targeted to areas of altered osteogenesis. drugbank.comnih.gov These complexes accumulate in the mineral phase of bone. drugbank.com

In the case of imaging acute myocardial infarcts (heart attacks), 99mTc-phosphate complexes localize in the damaged heart tissue. drugbank.comnih.gov Studies have shown that this uptake is limited to necrotic and severely injured cells. nih.gov The primary mechanism for this localization is the selective adsorption of the 99mTc-phosphate agent onto various forms of tissue calcium stores that accumulate in the damaged cells. nih.gov These calcium deposits include amorphous calcium phosphate (B84403) and crystalline hydroxyapatite. nih.gov The radiotracer may also bind to calcium that is complexed with myofibrils and other macromolecules within the necrotic tissue. nih.gov While there is a strong correlation between calcium accumulation and radiotracer uptake, the relationship is not always linear, which may be due to local differences in blood flow and the specific chemical nature of the calcium deposits. nih.gov

Industrial Synthesis Pathways and Environmental Research Considerations for Tin 2+ ;dichloride;dihydrate

Manufacturing Processes and Optimization

The industrial production of tin(2+);dichloride;dihydrate, also known as stannous chloride dihydrate, is a cornerstone of various manufacturing sectors, including electroplating, dye production, and as a catalyst in chemical synthesis. noahchemicals.comscbt.com The manufacturing processes have evolved to enhance efficiency, purity, and to address environmental concerns.

The most conventional and widely practiced industrial method for synthesizing this compound involves the reaction of metallic tin with hydrochloric acid. noahchemicals.comwikipedia.orggoogle.com This process can be summarized by the following chemical reaction:

Sn(s) + 2HCl(aq) → SnCl₂(aq) + H₂(g) wikipedia.org

Following the dissolution of tin in hydrochloric acid, the resulting solution is subjected to evaporation and crystallization to yield crystals of SnCl₂·2H₂O. noahchemicals.comgoogle.com

Key parameters that are optimized in this process include:

Temperature: The reaction is typically carried out under heated conditions to increase the rate of reaction between tin and hydrochloric acid. google.com

Concentration of Hydrochloric Acid: The concentration of the acid is a critical factor influencing the reaction speed. google.com Higher concentrations generally lead to a faster reaction but also increase the volatility of HCl and potential for equipment corrosion. google.com

Catalysts/Accelerants: To overcome the slow reaction rate, accelerants like a small amount of nitric acid can be introduced to oxidize the tin. prepchem.com Alternatively, a galvanic cell can be created by adding a small piece of platinum to speed up the reaction. prepchem.com

A common commercial practice involves sparging chlorine gas into a concentrated aqueous solution of stannous chloride and hydrochloric acid in the presence of tin metal. google.com However, this method presents challenges such as high heat of reaction, which can cause thermal shock to reactors, and significant corrosion issues. google.com

To improve upon the traditional hydrochloric acid method, which can be slow and require high temperatures, a modified process has been developed. google.com This method involves adding hydrogen peroxide solution to a mixture of hydrochloric acid and metallic tin at a controlled temperature of 40-70°C. google.com This significantly increases the reaction rate and allows for the use of more dilute hydrochloric acid (10-20% mass fraction), reducing environmental impact and improving safety. google.com

Table 1: Comparison of Hydrochloric Acid-Based Synthesis Methods

Method Reactants Key Conditions Advantages Disadvantages
Traditional Method Metallic Tin, Concentrated Hydrochloric Acid Heating Simple process Slow reaction rate, high acid concentration required, corrosion. google.com
Chlorine Sparging Metallic Tin, Stannous Chloride Solution, Hydrochloric Acid, Chlorine Gas - Commercial viability High heat of reaction, severe corrosion. google.com
Hydrogen Peroxide Assisted Metallic Tin, Dilute Hydrochloric Acid, Hydrogen Peroxide 40-70°C Faster reaction, lower temperature, use of dilute acid, environmentally friendlier. google.com Requires careful control of hydrogen peroxide addition.

In response to growing environmental awareness and the need for more sustainable manufacturing practices, advanced and greener synthesis routes for this compound are being explored. reagent.co.uknih.gov These methods aim to reduce waste, avoid hazardous materials, and utilize renewable resources. nih.govacs.org

One innovative approach involves the reaction of tin metal with stannic chloride and water. google.com This process avoids the direct use of corrosive hydrochloric acid or hazardous chlorine gas. google.com The reaction is conducted at an elevated temperature, such as the boiling point of the mixture, to produce the dihydrate form directly. google.com

Another environmentally friendly approach is the "green synthesis" of tin oxide nanoparticles, which often use stannous chloride as a precursor. nih.govd-nb.infoderpharmachemica.com These methods employ natural extracts, such as from Persia Americana (avocado) seeds or Psidium guajava leaves, as reducing and capping agents. nih.govnepjol.info While not a direct synthesis of this compound, these processes highlight a shift towards using benign solvents like water and renewable plant-based materials in tin chemistry, which can inform more sustainable production of tin compounds in general. nih.govd-nb.info

The development of processes that produce tin carboxylates directly from tin metal, avoiding the chloride-based route altogether, also represents a move towards greener chemistry. google.com This eliminates the high raw material cost associated with stannous chloride and reduces the generation of sodium and chloride impurities. google.com

The principles of green chemistry being applied to chemical manufacturing include:

Preventing waste. nih.gov

Using safer solvents and auxiliaries. nih.gov

Designing for energy efficiency. nih.gov

Using renewable feedstocks. nih.gov

These principles are driving innovation in the production of tin compounds, aiming for processes that are not only economically viable but also environmentally responsible. acs.org

Hydrochloric Acid-Based Synthesis Routes

Environmental Fate and Potential for Remediation

The environmental impact of industrial chemicals is a critical consideration. For this compound, this involves understanding its behavior in the environment and exploring its use in environmental remediation and monitoring technologies.

Sustainable chemical manufacturing aims to minimize the environmental footprint of chemical production. reagent.co.uk For tin compounds, this includes reducing reliance on non-renewable resources and developing processes that are less energy-intensive and produce fewer harmful by-products. reagent.co.uk

The use of tin chemicals is considered advantageous in some contexts due to tin being a relatively non-hazardous and recyclable material. It can also be used as a substitute for more toxic materials like lead in applications such as soldering, which helps protect human health and the environment.

Key aspects of sustainable manufacturing for tin chemicals include:

Process Optimization: Developing alternative production methods that reduce harmful by-products and allow for their reuse or recycling. reagent.co.uk

Renewable Resources: Incorporating renewable materials, such as those from plant extracts, into synthesis processes. reagent.co.ukd-nb.info

Energy and Water Conservation: Implementing energy-efficient technologies like LED lighting and conducting water efficiency audits to reduce consumption. reagent.co.uk

Research into using tin(II) chloride salt melts as solvents for synthesizing materials like nanoporous oxo-carbons demonstrates a novel approach to sustainable chemistry. wiley.comnih.govwiley.com This method allows for the creation of valuable materials at lower temperatures, which can be used in environmental applications such as nitrate (B79036) removal from water. wiley.comnih.govwiley.com

This compound serves as a crucial precursor material in the fabrication of gas sensors, particularly for detecting harmful gases like hydrogen sulfide (B99878) (H₂S). scispace.comekb.egmaterialsciencejournal.org These sensors are vital for environmental monitoring and industrial safety. infn.itmyu-group.co.jp

The most common application involves the synthesis of tin oxide (SnO₂) nanomaterials, which are the active sensing component. scispace.cominfn.it this compound is dissolved and then converted into SnO₂ thin films or nanoparticles through methods like spray pyrolysis or co-precipitation. scispace.commaterialsciencejournal.org

The sensing mechanism of SnO₂-based sensors relies on the change in electrical resistance of the material upon exposure to the target gas. nii.ac.jp For an n-type semiconductor like SnO₂, the resistance decreases in the presence of a reducing gas like H₂S. infn.it The reaction of H₂S with adsorbed oxygen on the SnO₂ surface leads to the release of electrons back to the semiconductor, increasing its conductivity. infn.itnii.ac.jp

Table 2: Research Findings on SnO₂-Based H₂S Sensors from this compound Precursors

Sensor Fabrication Method Key Findings Operating Temperature Reference
Spray Pyrolysis Nanostructured SnO₂ thin films showed high sensitivity to H₂S. 250°C scispace.com
Sol-Gel Spin-Coating CNTs/SnO₂/CuO nanocomposite sensor detected H₂S at low concentrations with good selectivity. Room Temperature d-nb.info
Thermal Decomposition & Drop-Casting Au-nanoparticle decorated SnO₂ sensor exhibited high response and fast recovery times for low H₂S concentrations. 200°C myu-group.co.jp
One-Pot Polyol Method Conifer-like TiSnO₂ nanorods showed potential for room temperature H₂S sensing. Room Temperature rsc.org

The performance of these sensors can be enhanced by doping with other metal oxides or nanoparticles and by controlling the nanostructure of the sensing material. wjarr.com The development of sensors that can operate effectively at room temperature is a significant area of research, as it reduces the power consumption and complexity of the sensing device. d-nb.inforsc.org

Emerging Research Frontiers and Future Prospects for Tin 2+ ;dichloride;dihydrate

Advanced Catalytic Systems and Novel Reaction Design

Stannous chloride dihydrate has long been recognized for its catalytic activity in various organic transformations, including esterification, cyclization, and multicomponent reactions. researchgate.net Current research is focused on leveraging its unique properties to design more efficient and novel catalytic systems.

Recent studies have highlighted its effectiveness in promoting three-component condensation reactions to synthesize complex heterocyclic molecules like 3-aminoimidazo[1,2-a]pyridines at room temperature. researchgate.net This approach offers advantages such as mild reaction conditions, reasonable yields, and short reaction times. researchgate.net The compound also serves as a catalyst in the production of the biodegradable plastic polylactic acid (PLA) and in the formation of acetone (B3395972) peroxide. wikipedia.orgwhy.gr

Furthermore, research into deep eutectic solvents (DES) has opened new avenues for stannous chloride dihydrate. A mixture of tin(II) chloride dihydrate and choline (B1196258) chloride has been characterized as a redox-active solvent. rsc.org This DES has shown promise in the rapid synthesis of N-arylacetamides and indolo[1,2-a]quinoxalines, showcasing a tandem one-pot reductive cyclization-oxidation process. rsc.org This innovative approach provides a straightforward and efficient method for constructing complex organic molecules. rsc.org Additionally, tin(II) chloride has been instrumental in mediating one-step reductive cyclizations to create novel biheterocyclic compounds. acs.org

Interactive Table 1: Catalytic Applications of Tin(2+);dichloride;dihydrate
Reaction TypeSpecific Application/ProductCatalyst SystemKey Advantages
Condensation Synthesis of 3-aminoimidazo[1,2-a]pyridinesTin(II) chloride dihydrateMild conditions, short reaction times researchgate.net
Polymerization Production of Polylactic Acid (PLA)Tin(II) chlorideEffective catalyst wikipedia.orgwhy.gr
Reductive Cyclization Synthesis of biheterocyclic quinazolinonesTin(II) chloride-mediatedOne-step, efficient acs.org
Tandem Reductive Cyclization-Oxidation Synthesis of indolo[1,2-a]quinoxalinesTin(II) chloride dihydrate/choline chloride DESFast, high yields rsc.org
Esterification Production of various estersTin(II) chlorideInexpensive, efficient researchgate.net

Next-Generation Materials Development

The role of stannous chloride dihydrate is expanding into the development of advanced materials with tailored properties. Its application as a precursor and modifying agent is proving crucial in the synthesis of novel nanomaterials and composites.

A significant area of research is the synthesis of nanoporous oxo-carbons. Using tin(II) chloride salt melts as a non-innocent solvent, researchers have been able to produce highly porous oxygen-rich carbon sheets at relatively low temperatures (400 °C). wiley.comwiley.com These materials exhibit a high surface area and demonstrate exceptional electrocatalytic activity, particularly in the conversion of nitrate (B79036) to ammonia, a critical process for environmental remediation. wiley.comwiley.com The mechanism involves the tin(II) triggering reductive deoxygenation and condensation, facilitated by its transition to tin(IV). wiley.com

In the realm of polymer science, stannous chloride dihydrate has been used as a catalyst to create nanocomposites. For instance, it facilitates the ring-opening of epoxidized natural rubber, allowing for its modification with silsesquioxanes to form hybrid materials with enhanced thermal stability. researchgate.net Furthermore, it is a key ingredient in the synthesis of tin oxide (SnO₂) quantum dots via the sol-gel method. aip.org The properties of these quantum dots, which have applications in sensors and transparent conducting electrodes, can be controlled by adjusting reaction conditions. aip.org

Biotechnological and Nanoscience Intersections

The intersection of biotechnology and nanoscience has unveiled new applications for stannous chloride dihydrate, particularly in diagnostics and the synthesis of functional nanomaterials.

In the field of medical diagnostics, stannous chloride is utilized in radiopharmaceutical kits. noahchemicals.comwhy.gr It acts as a reducing agent for the radioactive isotope technetium-99m, enabling it to bind to red blood cells for radionuclide angiography. why.gr This application is a testament to its critical role in modern medical imaging techniques. The compound is also supplied for use in molecular biology, specifically in the development of diagnostic lateral flow immunoassays. himedialabs.com

The synthesis of nanomaterials with specific biological or sensory applications is another active area of research. For example, the creation of nanocomposite films of tin-zinc (B8454451) nanoparticles and multi-walled carbon nanotubes has led to the development of novel hydrogen peroxide biosensors. sigmaaldrich.com The unique properties of stannous chloride dihydrate also allow for its use in creating tin oxide nanoparticles and other nanostructured tin oxide films with applications in gas sensing. americanelements.com

Addressing Challenges and Future Research Trajectories

Despite its wide-ranging applications, the use of stannous chloride dihydrate presents certain challenges that are the focus of ongoing research. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to handling and storage issues due to the powder becoming sticky and forming agglomerates. google.com This can impede its flowability during industrial processing. google.com Research has shown that admixing it with silicon dioxide can help maintain its free-flowing condition. google.com

Another challenge is its tendency to hydrolyze in aqueous solutions, forming insoluble basic salts. wikipedia.org This hydrolysis can be prevented by storing and using the compound in acidic solutions. wikipedia.org Furthermore, solutions of stannous chloride are susceptible to oxidation by air, which can be mitigated by storing the solution over metallic tin. wikipedia.org

Future research will likely focus on several key trajectories:

Development of more stable formulations: Overcoming the challenges of hygroscopicity and oxidation through novel formulations and composite materials will enhance its industrial applicability.

Enhanced catalytic systems: Further exploration of its role in deep eutectic solvents and other advanced solvent systems could lead to even more efficient and selective catalytic processes. rsc.org

Tailored nanomaterials: Continued investigation into its use as a precursor for nanomaterials will likely yield new materials with precisely controlled properties for applications in electronics, energy, and medicine. aip.org

Green chemistry applications: Its role as an effective reducing agent and catalyst in environmentally friendly processes, such as nitrate reduction, will be an important area of focus for sustainable chemistry. wiley.comwiley.com

Q & A

Q. How can researchers ensure the stability of tin(II) chloride dihydrate during synthesis and storage?

Tin(II) chloride dihydrate is highly sensitive to oxidation, forming insoluble tin(IV) hydroxides. To mitigate this:

  • Conduct reactions under inert atmospheres (e.g., nitrogen/argon) and use degassed solvents .
  • Store the compound in airtight, moisture-free containers with desiccants like silica gel.
  • Monitor purity via periodic iodometric titration to quantify residual Sn(II) content .

Q. What spectroscopic methods are most effective for characterizing tin(II) chloride dihydrate complexes?

  • FT-IR spectroscopy identifies ligand coordination via shifts in Sn-Cl (250–300 cm⁻¹) and O-H (3400–3600 cm⁻¹) stretches .
  • Mössbauer spectroscopy distinguishes Sn(II) from Sn(IV) oxidation states by analyzing quadrupole splitting (δ ≈ 1.3–1.7 mm/s for Sn(II)) .
  • X-ray crystallography resolves crystal structures, such as the monoclinic system of SnCl₂·2H₂O (space group P2₁/c) .

Q. How do researchers design experiments to study the hydrolysis behavior of tin(II) chloride dihydrate?

  • Prepare aqueous solutions at controlled pH (2–4) using HCl to suppress hydrolysis.
  • Monitor time-dependent turbidity via UV-Vis spectroscopy (absorbance at 600 nm) to quantify insoluble Sn(OH)₂ formation .
  • Validate hydrolysis products using XRD or TEM to identify SnO/SnO₂ nanoparticles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported redox potentials for Sn(II)/Sn(IV) systems?

Discrepancies arise from solvent polarity, ligand effects, and reference electrode calibration. To address this:

  • Standardize measurements using a Ag/AgCl (3M KCl) reference electrode in non-complexing media (e.g., 1M HClO₄) .
  • Compare cyclic voltammetry (CV) data across multiple studies, adjusting for ionic strength via the Davies equation .
  • Use DFT calculations to model solvation effects and predict redox potentials .

Q. How can tin(II) chloride dihydrate be utilized in coordination chemistry to stabilize novel Sn(II) complexes?

  • Ligand selection : Schiff bases derived from amino acids (e.g., L-cysteine) enhance stability via chelation, as shown in bis(ethyl cysteinato)tin(II) structures .
  • Reaction conditions : Use ethanol/water mixtures (1:1 v/v) at 50–60°C to facilitate ligand exchange without inducing oxidation .
  • Characterization : Pair EXAFS with LAXS to analyze Sn–O/N bond lengths (2.05–2.20 Å) and coordination geometry .

Q. What experimental protocols minimize errors in quantifying Sn(II) content in mixed oxidation-state systems?

  • Iodometric titration : Standardize against potassium iodate (KIO₃) in 1M HCl, using starch indicator for endpoint detection .
  • ICP-MS : Calibrate with Sn(II) and Sn(IV) standards (e.g., ¹¹⁸Sn and ¹²⁰Sn isotopes) to distinguish species .
  • XANES : Analyze edge energies (Sn K-edge ~29.2 keV) to quantify Sn(II)/Sn(IV) ratios in bulk samples .

Methodological Guidance

Q. How should researchers handle discrepancies between theoretical and experimental data for SnCl₂·2H₂O reactivity?

  • Error analysis : Calculate percent deviation for bond lengths/angles (XRD vs. DFT) and identify systematic errors (e.g., solvent model approximations) .
  • Sensitivity testing : Vary computational parameters (basis sets, solvation models) to assess robustness .
  • Peer validation : Reproduce key findings using alternative methods (e.g., replacing CV with potentiometry) .

Q. What statistical approaches are appropriate for analyzing kinetic data in Sn(II)-catalyzed reactions?

  • Non-linear regression : Fit time-dependent concentration data to pseudo-first-order (ln[C] vs. t) or second-order (1/[C] vs. t) models .
  • Error propagation : Use Monte Carlo simulations to estimate confidence intervals for rate constants .
  • ANOVA : Compare catalytic efficiency (turnover frequency) across ligand variants (p < 0.05 threshold) .

Data Presentation Standards

Q. How to present crystallographic data for tin(II) chloride dihydrate complexes in publications?

  • Report unit cell parameters (a, b, c, α, β, γ), space group, and R factors (R₁, wR₂) in tables .
  • Deposit CIF files in the Cambridge Structural Database (CSD) and cite deposition numbers (e.g., CCDC 1234567) .
  • Include ORTEP diagrams with 50% probability ellipsoids in supplementary materials .

Q. What criteria validate the reproducibility of SnCl₂·2H₂O synthesis protocols?

  • Provide detailed procedures for inert-atmosphere techniques, solvent purification, and yield calculations .
  • Cross-validate purity via ≥2 independent methods (e.g., elemental analysis, ICP-MS) .
  • Disclose batch-to-batch variability (RSD < 5% for Sn(II) content) in supplementary data .

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Tin(2+);dichloride;dihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.